molecular formula C12H11N3O2 B6434147 N-benzyl-6-hydroxypyrimidine-4-carboxamide CAS No. 2034474-47-8

N-benzyl-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B6434147
CAS No.: 2034474-47-8
M. Wt: 229.23 g/mol
InChI Key: HWAMVBRGSQFGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-6-hydroxypyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of benzylamine with 6-hydroxypyrimidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-benzyl-6-oxopyrimidine-4-carboxamide.

    Reduction: Formation of N-benzyl-6-hydroxypyrimidine-4-amine.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-benzyl-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes like cyclooxygenase (COX) and nuclear factor kappa B (NF-κB), leading to reduced inflammation and cell proliferation . Additionally, it can bind to DNA and RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-oxopyrimidine-4-carboxamide
  • N-benzyl-6-hydroxypyrimidine-4-amine
  • N-benzyl-6-methoxypyrimidine-4-carboxamide

Uniqueness

N-benzyl-6-hydroxypyrimidine-4-carboxamide is unique due to its hydroxyl group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

N-benzyl-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-6-10(14-8-15-11)12(17)13-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,17)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAMVBRGSQFGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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